3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and industrial applications. This compound features a pyrazolopyrazine core, which is known for its biological activity and ability to interact with multiple targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typical synthesis begins with commercially available pyrazolopyrazine derivatives.
Reaction Steps
Hydroxymethylation: Introducing the hydroxymethyl group to the core structure via formaldehyde in the presence of a base.
Alkylation: The 2-methoxyethyl group is introduced through a nucleophilic substitution reaction, often using 2-methoxyethyl halides under basic conditions.
Phenylation: The phenyl group is typically introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts like palladium.
Industrial Production Methods
Industrial-scale production often follows optimized versions of these synthetic routes, focusing on yield, cost-efficiency, and scalability. Catalysts and solvents are chosen to minimize environmental impact and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to formic acid derivatives.
Reduction: : Potential reduction of the nitrogens in the pyrazolopyrazine core under hydrogenation conditions.
Substitution: : Functional groups on the core structure can be substituted via nucleophilic or electrophilic reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, aryl halides, bases (NaOH, KOH).
Major Products Formed
Oxidation may yield carboxylic acids.
Reduction can produce amines.
Substitution often leads to further functionalized heterocycles.
Scientific Research Applications
Chemistry
This compound can serve as a precursor to more complex molecules and can act as a ligand in coordination chemistry due to its multiple nitrogen atoms.
Biology
Potential as a drug candidate due to its ability to interact with biological receptors, enzymes, or DNA.
Medicine
Explored for antiviral, antibacterial, and anticancer properties.
Industry
Used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
This compound's biological effects are largely due to its ability to interact with specific molecular targets such as enzymes or receptors. It can inhibit or activate these targets, influencing biochemical pathways. The precise molecular interactions often involve hydrogen bonding, Van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Compared to other pyrazolopyrazine derivatives, 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one possesses unique functional groups that enhance its solubility and reactivity.
Similar Compounds
Pyrazolo[1,5-a]pyrazines without hydroxymethyl or methoxyethyl groups.
Phenyl-substituted pyrazolo[1,5-a]pyrazines lacking hydroxyl or ether functionalities.
There you have it—your very own deep dive into this fascinating compound. Anything else piquing your curiosity today?
Properties
IUPAC Name |
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-10-9-18-7-8-19-15(16(18)21)13(11-20)14(17-19)12-5-3-2-4-6-12/h2-8,20H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHBBUHVFAAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)CO)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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